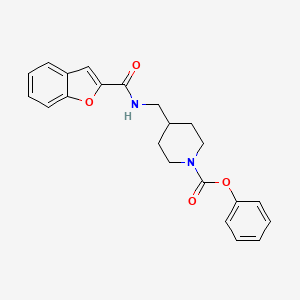

Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate (CAS: 1235340-99-4) is a synthetic organic compound featuring a piperidine ring substituted with a benzofuran carboxamido-methyl group and a phenyl ester moiety. Its molecular formula is C22H25N3O4S, with a molecular weight of 427.5 g/mol . However, key physicochemical properties such as density, melting point, and solubility remain unreported in the available literature.

Properties

IUPAC Name |

phenyl 4-[(1-benzofuran-2-carbonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-21(20-14-17-6-4-5-9-19(17)28-20)23-15-16-10-12-24(13-11-16)22(26)27-18-7-2-1-3-8-18/h1-9,14,16H,10-13,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJILRJDPKBSKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C(=O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the piperidine moiety, and the esterification with phenyl groups. Common synthetic routes include:

Formation of Benzofuran Ring: This can be achieved through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.

Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Esterification: The final step involves the esterification of the carboxylic acid group with phenol, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives.

Scientific Research Applications

Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that combines a benzofuran moiety, a piperidine ring, and a phenyl ester group. It has the IUPAC name phenyl 4-[(1-benzofuran-2-carbonylamino)methyl]piperidine-1-carboxylate and a molecular formula of C22H22N2O4. Its molecular weight is approximately 366.42 g/mol. Due to its diverse biological activities, this compound is of interest in medicinal chemistry.

Chemical Structure and Properties

The key attributes of this compound are:

- IUPAC Name : phenyl 4-[(1-benzofuran-2-carbonylamino)methyl]piperidine-1-carboxylate

- Molecular Formula : C22H22N2O4

- Molecular Weight : 378.4 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Benzofuran Ring : Achieved through dehydrative cyclization of o-hydroxyacetophenones under basic conditions or cyclization of aryl acetylenes using transition-metal catalysis.

- Introduction of the Piperidine Moiety : Introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

- Esterification : The carboxylic acid group is esterified with phenol, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial production likely involves optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact, potentially using continuous flow reactors and green chemistry principles.

Mechanism of Action and Biological Activity

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. The benzofuran component may interact with enzyme active sites, leading to decreased enzymatic activity.

- Receptor Binding : The piperidine moiety enhances binding affinity to certain receptors involved in neurotransmission and cellular signaling, suggesting potential applications in neuropharmacology.

Comparison with Similar Compounds

this compound can be compared with other benzofuran derivatives and piperidine-containing compounds:

- Benzofuran Derivatives : Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities, such as antimicrobial and anticancer properties.

- Piperidine-Containing Compounds : Compounds like piperidine-4-carboxamide and piperidine-1-carboxylate have similar structural features and can be used in similar applications.

Mechanism of Action

The mechanism of action of Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring can enhance the compound’s binding affinity and specificity, while the phenyl ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogues

The following table summarizes structurally related piperidine derivatives and their distinguishing attributes:

Functional and Pharmacological Implications

Benzofuran vs. Furan and Thioether Substituents

- The benzofuran group in the target compound provides a rigid, planar aromatic system, likely improving binding affinity to hydrophobic pockets in biological targets compared to the monocyclic furan in N-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide .

Ester vs. Carboxamide Linkages

- The phenyl ester in the target compound may confer greater hydrolytic stability than the methyl ester in Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, though this depends on enzymatic or environmental conditions .

Molecular Weight and Bioavailability

- The target compound’s higher molecular weight (427.5 g/mol) compared to analogues like Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (289.33 g/mol) may reduce passive membrane permeability, necessitating active transport mechanisms .

Biological Activity

Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be described by its IUPAC name: phenyl 4-[(1-benzofuran-2-carbonylamino)methyl]piperidine-1-carboxylate . Its molecular formula is with a molecular weight of approximately 366.42 g/mol. The structure features a benzofuran moiety, a piperidine ring, and a phenyl ester group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. The benzofuran component may interact with enzyme active sites, leading to decreased enzymatic activity.

- Receptor Binding : The piperidine moiety enhances binding affinity to certain receptors involved in neurotransmission and cellular signaling. This characteristic suggests potential applications in neuropharmacology.

Anticancer Activity

Recent studies indicate that derivatives of benzofuran, including this compound, exhibit promising anticancer properties. For example:

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating potent cytotoxic effects compared to standard treatments like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison with 5-FU |

|---|---|---|

| MCF-7 | 0.87 | Better |

| MDA-MB-231 | 1.75 | Better |

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. A study reported that benzofuran derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .

Immunomodulatory Effects

Research indicates that compounds containing the benzofuran moiety can modulate immune responses. Specifically, this compound reduced chemotaxis induced by CCL20 in immune cells, highlighting its potential as an immunomodulatory agent .

Case Studies

- Anticancer Efficacy : A recent study demonstrated that the compound induced apoptosis in cancer cells through caspase activation, showing an increase in caspase 9 levels compared to control groups .

- Toxicity Assessment : In vivo toxicity studies on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzofuran and piperidine derivatives:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Psoralen | Antimicrobial | Varies |

| Piperidine-4-carboxamide | Anticancer | Varies |

| Phenyl 4-(1-benzofuran-2-carbonylamino) | Anticancer/Immunomodulatory | 0.87 - 12.91 |

The unique combination of the benzofuran and piperidine structures in this compound may provide synergistic effects that enhance its biological activity compared to other derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves three key steps: (1) preparation of the benzofuran-2-carboxamide intermediate via coupling benzofuran-2-carboxylic acid with an aminomethylpiperidine derivative using carbodiimide coupling reagents (e.g., EDC/HOBt); (2) esterification of the piperidine nitrogen with phenyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane); and (3) purification via column chromatography or recrystallization to achieve >95% purity . Critical parameters include reaction temperature (0–25°C for coupling) and stoichiometric control to minimize side products.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the piperidine ring substitution pattern, benzofuran carboxamide linkage, and ester functionality (e.g., characteristic peaks for phenyl ester at ~7.3–7.5 ppm and piperidine protons at 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]⁺: ~423.18 g/mol), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester and carboxamide groups. Avoid exposure to moisture or strong oxidizers, as these may degrade the piperidine ring or ester moiety .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target receptor (e.g., enzymes or GPCRs). Focus on modifying the benzofuran moiety or piperidine substituents to enhance hydrophobic interactions or hydrogen bonding. Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinity changes. Prioritize analogs with lower predicted ΔG values .

Q. What strategies resolve low yields during the coupling step of benzofuran-2-carboxamide synthesis?

- Methodological Answer : Low yields (<50%) may arise from incomplete activation of the carboxylic acid. Optimize by (1) using HOBt/DMAP to stabilize the active ester intermediate, (2) increasing reaction time (24–48 hr), or (3) switching to PyBOP as a coupling reagent. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via flash chromatography .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer : Use radioligand displacement assays (e.g., [³H]-labeled probes for receptors) or fluorogenic substrate assays (e.g., for hydrolases). For example, pre-incubate the compound with the target enzyme (e.g., monoacylglycerol lipase) and measure residual activity using 4-nitrophenyl acetate hydrolysis (absorbance at 405 nm). Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

Q. What analytical methods detect degradation products under accelerated stability testing?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) and analyze products via LC-MS/MS . Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Identify major degradants (e.g., hydrolyzed ester or cleaved benzofuran) and optimize formulation pH (4–6) to minimize decomposition .

Data Analysis & Troubleshooting

Q. How to address discrepancies in biological activity between in vitro and cellular assays?

- Methodological Answer : Poor cellular permeability or efflux by transporters (e.g., P-gp) may explain reduced activity. Test permeability using Caco-2 monolayers or PAMPA assays . If efflux is suspected, co-administer inhibitors (e.g., cyclosporine A) and compare EC₅₀ values. Alternatively, synthesize prodrugs (e.g., tert-butyl ester precursors) to enhance membrane diffusion .

Q. What statistical approaches are recommended for SAR studies of piperidine-carboxylate analogs?

- Methodological Answer : Apply multivariate regression (e.g., partial least squares) to correlate structural descriptors (logP, polar surface area, substituent bulk) with activity. Use cluster analysis to group analogs by efficacy and toxicity profiles. Validate models with leave-one-out cross-validation (Q² > 0.5 indicates robustness) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.